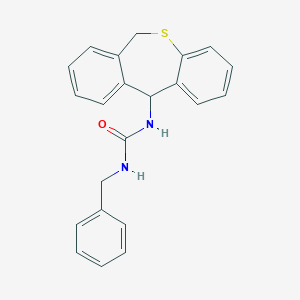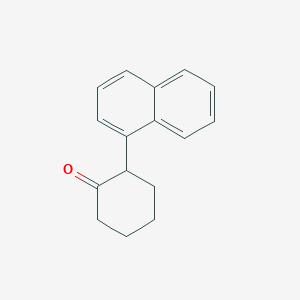
2-(1-Naphthyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Naphthyl)cyclohexanone, also known as Naphthylketone or Naphthylcyclohexanone, is a chemical compound that belongs to the family of ketones. It is a white crystalline powder that is soluble in organic solvents, such as ethanol, but insoluble in water. This chemical compound has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology.
作用机制
The mechanism of action of 2-(1-Naphthyl)cyclohexanone is not fully understood, but it is believed to act on various targets, such as ion channels, receptors, and enzymes. It has been reported to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with GABA receptors, which are involved in the inhibition of neuronal activity. In addition, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.
生化和生理效应
2-(1-Naphthyl)cyclohexanone has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce anticonvulsant effects in animal models of epilepsy, which may be due to its ability to modulate the activity of voltage-gated sodium channels and GABA receptors. It has also been reported to produce analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes and modulate the activity of ion channels. In addition, it has been shown to exhibit anticancer activity, which may be due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 2-(1-Naphthyl)cyclohexanone in lab experiments are its low cost, high purity, and availability. It can be easily synthesized in the lab using simple equipment and techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 2-(1-Naphthyl)cyclohexanone. One of the directions is to further investigate its mechanism of action, especially its interaction with ion channels, receptors, and enzymes. This may lead to the development of more specific and potent drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Finally, more studies are needed to investigate its anticancer activity and its potential as a chemotherapeutic agent.
合成方法
The synthesis of 2-(1-Naphthyl)cyclohexanone involves the condensation of 1-naphthol and cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is approximately 50-60%, and the purity can be improved by recrystallization.
科学研究应用
2-(1-Naphthyl)cyclohexanone has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been used as a ligand for metal complexes and as a fluorescent probe for detecting metal ions.
属性
CAS 编号 |
22591-15-7 |
|---|---|
产品名称 |
2-(1-Naphthyl)cyclohexanone |
分子式 |
C16H16O |
分子量 |
224.3 g/mol |
IUPAC 名称 |
2-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |
InChI 键 |
AETOCTWURFLYKR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
其他 CAS 编号 |
22591-15-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



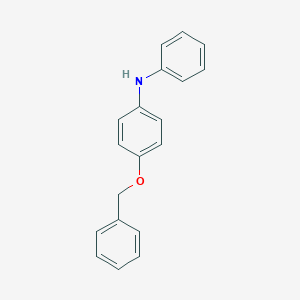
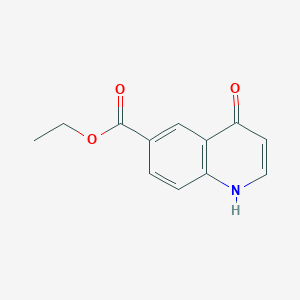
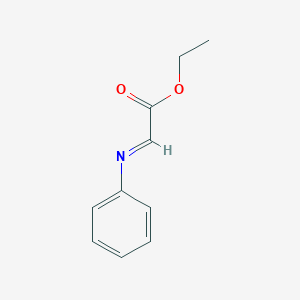
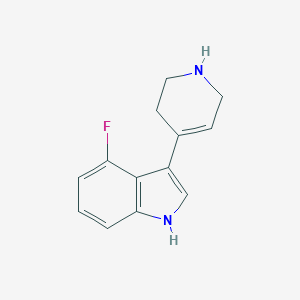
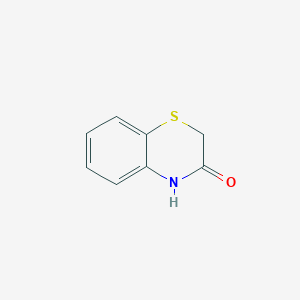
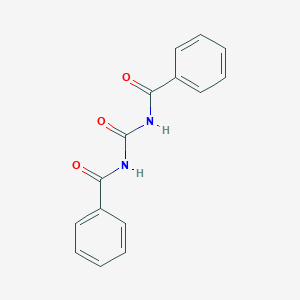
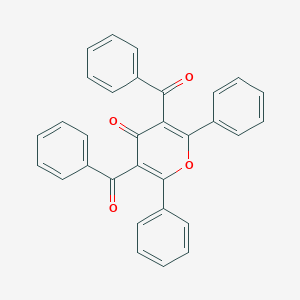
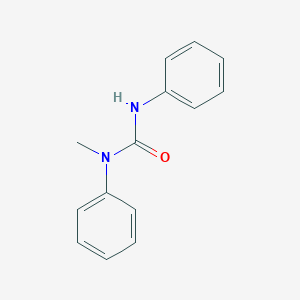
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
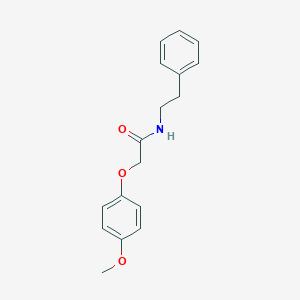
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
